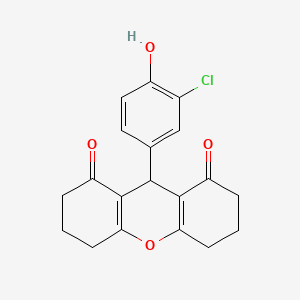
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in recent years due to its potential application in cancer research. FIIN-3 is a kinase inhibitor that targets the cysteine residue in the ATP-binding pocket of EGFR and other kinases.
Mécanisme D'action
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide is a covalent inhibitor that targets the cysteine residue in the ATP-binding pocket of EGFR and other kinases. This covalent bonding results in irreversible inhibition of the kinase activity. N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been shown to be highly selective for EGFR and other kinases that have a cysteine residue at the ATP-binding site.
Biochemical and Physiological Effects
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been shown to inhibit the phosphorylation of EGFR and downstream signaling pathways that are involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of cell growth. Moreover, N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has several advantages for lab experiments. It is highly selective for EGFR and other kinases that have a cysteine residue at the ATP-binding site. Moreover, it has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other EGFR inhibitors. However, N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has some limitations as well. It is a covalent inhibitor, which means that it irreversibly binds to the target kinase. This can make it difficult to study the kinetics of the inhibition. Moreover, N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide research. One direction is to study the efficacy of N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide in combination with other cancer therapies. Another direction is to study the safety and efficacy of N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide in clinical trials. Moreover, there is a need to study the mechanism of resistance to N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide and develop strategies to overcome this resistance. Finally, there is a need to develop more potent and selective covalent inhibitors that can target other kinases that have a cysteine residue at the ATP-binding site.
Conclusion
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide is a small molecule inhibitor that has shown promising results in cancer research. It is a covalent inhibitor that targets the cysteine residue in the ATP-binding pocket of EGFR and other kinases. N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, it has been found to be particularly effective in inhibiting the growth of non-small cell lung cancer cells that are resistant to other EGFR inhibitors. There are several future directions for N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide research, including studying its efficacy in combination with other cancer therapies, studying its safety and efficacy in clinical trials, and developing more potent and selective covalent inhibitors.
Méthodes De Synthèse
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide can be synthesized through a multistep process that involves the coupling of 3-isobutyryl-1H-indole with 2-bromo-N-(2-furylmethyl)acetamide, followed by the deprotection of the N-protecting group. The final product is obtained through purification using chromatography.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been extensively studied for its potential therapeutic application in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been found to be particularly effective in inhibiting the growth of non-small cell lung cancer cells that are resistant to other EGFR inhibitors. Moreover, N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been shown to be effective in inhibiting the growth of cancer cells with EGFR mutations that are resistant to other EGFR inhibitors.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(2-methylpropanoyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)19(23)16-11-21(17-8-4-3-7-15(16)17)12-18(22)20-10-14-6-5-9-24-14/h3-9,11,13H,10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNNCYOBLJAHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Furan-2-ylmethyl-2-(3-isobutyryl-indol-1-yl)-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)
![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)

![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5740856.png)
![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)
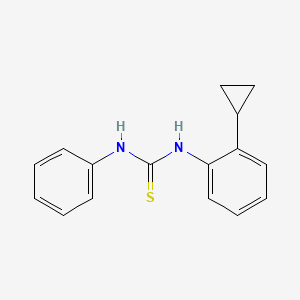
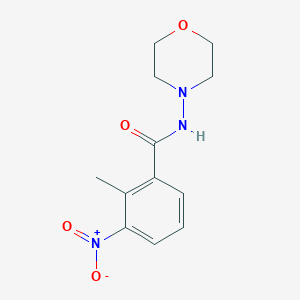
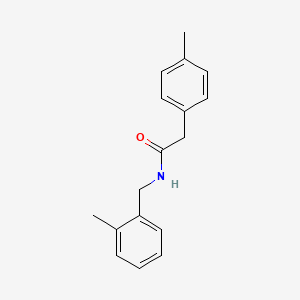

![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5740898.png)
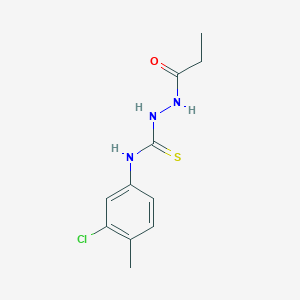
![5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5740934.png)
